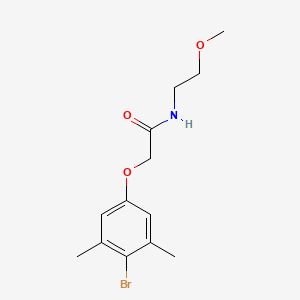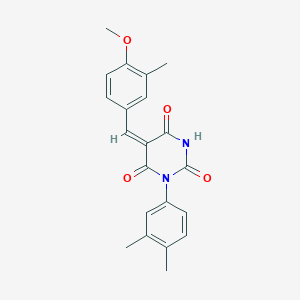![molecular formula C22H25BrN2O6 B4998884 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)
1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. The compound has been found to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and other cognitive functions. The compound has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate in lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for the study of 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems and signaling pathways. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate involves the reaction between 4-bromophenol, 3-methylbenzylamine, and 1-(chloroacetyl)piperazine in the presence of a base. The resulting product is then treated with oxalic acid to obtain the oxalate salt form of the compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as anxiety, depression, and schizophrenia. The compound has been found to have anxiolytic and antidepressant properties, as well as antipsychotic effects. It has also been studied for its potential use in the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTKQFRYYALLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)


![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)

![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)

![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)